molecular formula C16H18ClN3O3 B2927475 N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide CAS No. 1396854-80-0

N'-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide

Cat. No.: B2927475
CAS No.: 1396854-80-0
M. Wt: 335.79
InChI Key: UGDCUGKHZUUHHB-UHFFFAOYSA-N
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Description

N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is a synthetic organic compound that features a complex structure with multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide typically involves multiple steps, starting from commercially available precursors. One common route involves the following steps:

    Formation of the 2-chlorophenylmethyl intermediate: This step involves the reaction of 2-chlorobenzyl chloride with a suitable nucleophile, such as an amine, under basic conditions.

    Introduction of the ethanediamide moiety: The intermediate is then reacted with ethylenediamine under controlled conditions to form the ethanediamide structure.

    Addition of the hydroxy and pyrrole groups:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a carbonyl group.

    Reduction: The amide groups can be reduced to amines under suitable conditions.

    Substitution: The chlorine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide involves its interaction with specific molecular targets. These targets may include enzymes or receptors, where the compound can bind and modulate their activity. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1H-pyrrol-2-yl)ethyl]ethanediamide: Lacks the methyl group on the pyrrole ring.

    N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]propanediamide: Contains a propanediamide moiety instead of ethanediamide.

Uniqueness

N’-[(2-chlorophenyl)methyl]-N-[2-hydroxy-2-(1-methyl-1H-pyrrol-2-yl)ethyl]ethanediamide is unique due to the presence of both the hydroxy and pyrrole groups, which can confer specific chemical and biological properties

Properties

IUPAC Name

N-[(2-chlorophenyl)methyl]-N'-[2-hydroxy-2-(1-methylpyrrol-2-yl)ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClN3O3/c1-20-8-4-7-13(20)14(21)10-19-16(23)15(22)18-9-11-5-2-3-6-12(11)17/h2-8,14,21H,9-10H2,1H3,(H,18,22)(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGDCUGKHZUUHHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C(=O)NCC2=CC=CC=C2Cl)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

335.78 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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